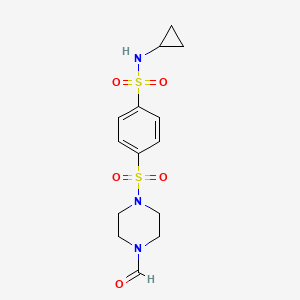
N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopropyl group, a formylpiperazine moiety, and a benzene sulfonamide group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of cyclopropylamine with 4-(4-formylpiperazine-1-sulfonyl)benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The formylpiperazine moiety may enhance the compound’s binding affinity and specificity. The cyclopropyl group contributes to the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution .
Comparación Con Compuestos Similares
Similar Compounds
- N-Cyclopropyl-4-(4-trifluoromethylpiperazine-1-sulfonyl)benzene-1-sulfonamide
- N-Cyclopropyl-4-(4-methylpiperazine-1-sulfonyl)benzene-1-sulfonamide
Uniqueness
N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide stands out due to its formyl group, which provides unique reactivity and potential for further functionalization. This makes it a valuable compound for developing new chemical entities with diverse applications.
Propiedades
Número CAS |
604761-86-6 |
|---|---|
Fórmula molecular |
C14H19N3O5S2 |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
N-cyclopropyl-4-(4-formylpiperazin-1-yl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C14H19N3O5S2/c18-11-16-7-9-17(10-8-16)24(21,22)14-5-3-13(4-6-14)23(19,20)15-12-1-2-12/h3-6,11-12,15H,1-2,7-10H2 |
Clave InChI |
YPFJEKFVPODRKR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


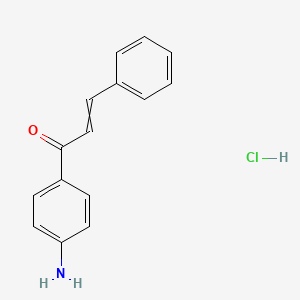
![Urea, N-[2-(4-chlorophenyl)ethyl]-N'-5-isoquinolinyl-](/img/structure/B12571632.png)
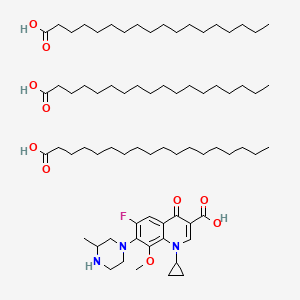
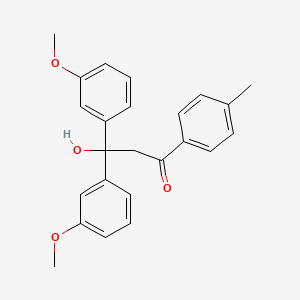
![2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine](/img/structure/B12571650.png)
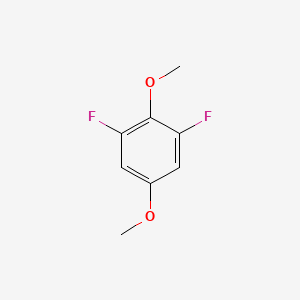


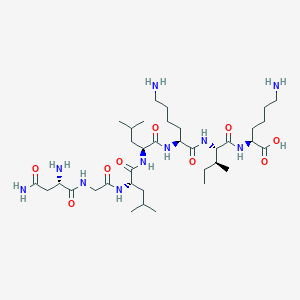
![{[(Benzenesulfinyl)acetyl]oxy}(tricyclohexyl)stannane](/img/structure/B12571684.png)
![methyl (2R,3R)-2-[(3-cyanophenyl)methyl]-3-[(4-pyridin-4-ylbenzoyl)amino]butanoate](/img/structure/B12571692.png)
![tert-Butyl [3-(morpholin-4-yl)propyl]carbamate](/img/structure/B12571695.png)
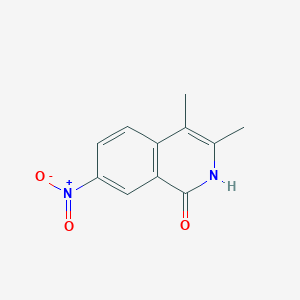
![Spiro[7-azabicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B12571704.png)
